2-(1,4-Diazepan-1-YL)acetonitrile

Description

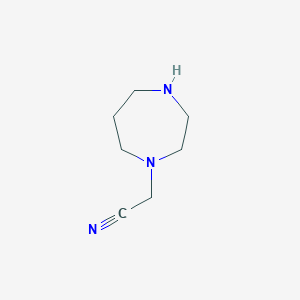

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1,4-diazepan-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c8-2-6-10-5-1-3-9-4-7-10/h9H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEAHCKBDRXYCCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Investigations of 2 1,4 Diazepan 1 Yl Acetonitrile

Molecular Modeling and Simulation Studies

Computational Approaches for Molecular Design and Optimization[5],

Machine Learning Applications in Molecular Discovery

The advent of machine learning (ML) has revolutionized the field of molecular discovery, offering powerful tools to predict the properties and activities of small molecules, thereby accelerating the drug development pipeline. arxiv.orgnih.gov For a compound like 2-(1,4-Diazepan-1-YL)acetonitrile, ML models can be trained on large datasets of existing molecules to predict a wide array of characteristics, including physicochemical properties, pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), and biological activities. arxiv.orgresearchgate.net

Machine learning algorithms, ranging from simpler models to more complex neural networks, can effectively learn from the structural features of molecules to make these predictions. arxiv.orgresearchgate.net The process typically involves representing the molecule using various numerical descriptors or "fingerprints" that encode its structural information. These representations are then used as input for the ML model. While specific ML studies on this compound are not publicly available, the general principles of ML in drug discovery can be readily applied. For instance, a model could be developed to predict the potential central nervous system (CNS) activity of novel diazepane derivatives based on a training set of known CNS active compounds. The performance of such models is often comparable across different algorithmic approaches, highlighting that the quality and relevance of the training data are crucial for building accurate predictive models. arxiv.org

The application of automated machine learning (AutoML) is also emerging as a valuable tool, which can automatically select the best algorithms and construct predictive pipelines tailored to the specific characteristics of the molecular data, potentially enhancing the efficiency of small molecule research. arxiv.org

Table 1: Hypothetical Machine Learning Model Performance for CNS Activity Prediction of Diazepane Analogs

| Model Type | Accuracy | Precision | Recall | F1-Score |

| Support Vector Machine | 0.85 | 0.82 | 0.88 | 0.85 |

| Random Forest | 0.88 | 0.86 | 0.90 | 0.88 |

| Deep Neural Network | 0.90 | 0.89 | 0.91 | 0.90 |

This table represents hypothetical performance metrics for illustrative purposes and is not based on experimental data for this compound.

Ligand Interaction Profiling (Theoretical Frameworks)

Understanding how a ligand interacts with its biological target is fundamental to rational drug design. Theoretical frameworks provide the means to model and analyze these interactions in detail.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov For this compound, docking studies could be employed to investigate its potential binding modes within the active site of various receptors, such as GABAA receptors, a common target for diazepam and its derivatives. nih.govnih.gov

The methodology involves preparing the three-dimensional structures of both the ligand (this compound) and the receptor. The ligand's conformational flexibility is typically explored, and various possible binding poses are generated within the receptor's binding pocket. nih.gov A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. herts.ac.uk

Based on docking studies of structurally related diazepam and benzodiazepine (B76468) derivatives, it can be hypothesized that the diazepane ring of this compound would likely orient itself within a hydrophobic pocket of a target receptor. nih.govmdpi.com The nitrogen atoms of the diazepane ring and the nitrile group could potentially form hydrogen bonds or other electrostatic interactions with key amino acid residues in the binding site, such as tyrosine, serine, or histidine. nih.gov The specific interactions would, of course, be dependent on the topology and chemical nature of the target binding site.

Table 2: Potential Interacting Residues for this compound in a Hypothetical GABAA Receptor Binding Site

| Interacting Group of Ligand | Potential Interacting Residue | Type of Interaction |

| Diazepane Ring | Phenylalanine, Leucine, Valine | Hydrophobic |

| Diazepane Nitrogen (N1) | Serine, Threonine | Hydrogen Bond Acceptor |

| Diazepane Nitrogen (N4) | Tyrosine, Histidine | Hydrogen Bond Acceptor/Donor |

| Acetonitrile (B52724) Nitrogen | Asparagine, Glutamine | Hydrogen Bond Acceptor |

This table is a hypothetical representation of potential interactions based on studies of analogous compounds.

The role of water in the binding site is a critical factor in determining ligand affinity and specificity. nih.gov WaterMap is a computational tool that calculates the thermodynamic properties of water molecules in a protein's binding pocket, identifying energetically favorable (low-energy) and unfavorable (high-energy) hydration sites. deeporigin.comschrodinger.com By displacing high-energy water molecules, a ligand can achieve a significant gain in binding affinity. deeporigin.com

A theoretical WaterMap analysis of a target binding site for this compound would involve running molecular dynamics simulations with explicit water molecules to map the hydration sites. schrodinger.com The results would provide a detailed thermodynamic map of the binding pocket, highlighting regions where the displacement of water by the ligand would be entropically and enthalpically favorable. For example, a hydrophobic portion of the ligand could favorably displace a network of "unhappy" (high-energy) water molecules, while polar groups could form favorable interactions with stable, low-energy water molecules or displace them to interact directly with the protein. pnas.orgacs.org This analysis can guide the design of more potent ligands by suggesting modifications that optimize the interaction with the solvent environment. deeporigin.com

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools for deriving these relationships. nih.gov

For a series of compounds including this compound and its analogs, a QSAR model could be developed to correlate structural features with a measured biological activity. nih.govnih.gov This involves calculating a set of molecular descriptors for each compound that quantify various aspects of its structure, such as steric, electronic, and hydrophobic properties. Statistical methods, like partial least squares (PLS), are then used to build a mathematical model that relates these descriptors to the biological activity. nih.gov

From studies on related benzodiazepine and diazepane derivatives, it is known that substitutions on the diazepine (B8756704) ring and the nature of the appended groups can significantly impact activity. nih.govresearchgate.net For example, the presence and position of electron-withdrawing or donating groups can modulate the electronic properties of the molecule and its ability to interact with the target. The size and shape of substituents also play a crucial role in the steric fit within the binding pocket. A QSAR model for diazepane derivatives might reveal that specific substitutions at the N1 or N4 positions of the diazepane ring, or modifications to the acetonitrile side chain, could lead to enhanced activity.

Synthetic Methodologies for 2 1,4 Diazepan 1 Yl Acetonitrile and Analogous Structures

Strategies for Constructing the 1,4-Diazepane Scaffold

The 1,4-diazepane ring is a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4. Its synthesis is a key step in the preparation of numerous biologically active compounds.

One common approach to functionalize the 1,4-diazepane ring is through nucleophilic substitution reactions. This involves reacting a pre-formed 1,4-diazepane with an appropriate electrophile. For instance, the N-alkylation of 1,4-diazepane can be achieved using alkyl halides. rsc.orgyoutube.com While effective, this method can sometimes lead to over-alkylation, yielding a mixture of mono- and di-substituted products. youtube.com To circumvent this, activated silica (B1680970) gel has been employed to promote selective mono- or bis-alkylation of amines under ambient conditions. rsc.org

Another strategy involves the intramolecular cyclization of a linear precursor containing both a nucleophilic amine and a suitable leaving group. This can be achieved through methods like the Mitsunobu reaction, which facilitates the dehydrative coupling of an alcohol with an amine. researchgate.net Additionally, intramolecular C-N bond formation can be catalyzed by transition metals. For example, copper-catalyzed intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides has been used to synthesize azetidine-fused 1,4-diazepine derivatives. nih.gov Subsequent ring-opening of the strained azetidine (B1206935) ring with nucleophiles provides a route to functionalized 1,4-benzodiazepines. nih.gov

| Reaction Type | Reactants | Catalyst/Conditions | Key Features |

| N-Alkylation | 1,4-Diazepane, Alkyl Halide | Activated Silica Gel | Selective mono- or bis-alkylation |

| Mitsunobu Reaction | Diol, Diamine | DEAD, PPh₃ | Dehydrative cyclization |

| Intramolecular C-N Coupling | 1-(2-bromobenzyl)azetidine-2-carboxamide | CuI/N,N-dimethylglycine | Forms azetidine-fused diazepines |

Reductive amination is a powerful and widely used method for the formation of C-N bonds and is particularly useful for constructing the 1,4-diazepane ring. researchgate.netmasterorganicchemistry.com This reaction typically involves the condensation of a dicarbonyl compound or its equivalent with a diamine, followed by the in-situ reduction of the resulting di-imine or enamine intermediates. masterorganicchemistry.comnih.govyoutube.com

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.com NaBH₃CN is often preferred as it can selectively reduce imines in the presence of carbonyl groups. masterorganicchemistry.com Asymmetric reductive amination, using chiral catalysts or enzymes like imine reductases (IREDs), can be employed to produce enantiomerically enriched chiral 1,4-diazepanes. researchgate.net

For example, a one-pot synthesis of N,1,4-tri(alkoxy-2-hydroxybenzyl)-1,4-diazepane-amines has been developed involving the condensation of 1,4-diazepane-6-amine with benzaldehydes, followed by reductive amination with sodium borohydride. nih.gov This process can lead to a mixture of mono-, di-, and tri-alkylated products, with the tri-alkylated product being formed through the direct reductive amination of the di-alkylated intermediate. nih.gov

| Reactants | Reducing Agent | Key Features |

| Diamine, Dicarbonyl compound | NaBH₄, NaBH₃CN | One-pot synthesis, can be asymmetric |

| 1,4-Diazepane-6-amine, Benzaldehydes | NaBH₄ | Can lead to multiple alkylation products |

| Aminoketones | Imine Reductases (IREDs) | Enantioselective synthesis of chiral diazepanes |

Various cyclization strategies are employed to construct the 1,4-diazepine or diazepane ring system. acs.orgnih.gov These can involve the formation of one or two C-N bonds in the cyclization step.

A domino reaction involving the in-situ generation of an aza-Nazarov reagent followed by an intramolecular aza-Michael cyclization has been developed for the synthesis of 1,4-diazepanes from simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates. acs.org This method is atom-economical and can often be performed under solvent-free conditions. acs.org

Another approach involves the reaction of ketimine intermediates with aldehydes in the presence of a catalyst. nih.gov Heteropolyacids, such as H₅PMo₁₀V₂O₄₀, have been shown to be efficient catalysts for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives, providing high yields and short reaction times. nih.gov

The synthesis of 1,4-benzodiazepine-5-ones has been achieved through a copper-catalyzed rearrangement cascade involving nitrene formation, C-H bond insertion, C=C bond rearrangement, and C-N bond formation from o-nitrobenzoic N-allylamides. nih.gov

| Reaction Type | Starting Materials | Catalyst/Conditions | Key Features |

| Domino Reaction | 1,2-Diamines, Alkyl 3-oxohex-5-enoates | Solvent-free | Atom-economical, forms aza-Nazarov intermediate |

| Cyclization of Ketimines | Ketimine, Aldehyde | Heteropolyacid (e.g., H₅PMo₁₀V₂O₄₀) | High yields, short reaction times |

| Rearrangement Cascade | o-Nitrobenzoic N-allylamides | Mo(acac)₂, Cu(OTf)₂ | Multi-step cascade to form benzodiazepine-5-ones |

Multicomponent reactions (MCRs) offer an efficient and convergent strategy for the synthesis of complex molecules like 1,4-diazepanes from three or more starting materials in a single step. nih.govnih.gov The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that has been successfully applied to the synthesis of 1,4-benzodiazepine (B1214927) scaffolds. nih.gov

In one approach, methyl anthranilate, an isocyanide, Boc-glycinal, and a carboxylic acid are reacted in an Ugi-4CR. nih.gov The resulting product undergoes deprotection and subsequent cyclization to form the 1,4-diazepine ring. nih.gov Microwave irradiation can be used to accelerate the Ugi-4CR, significantly reducing reaction times. nih.gov

A two-step approach based on the Ugi-MCR has also been developed for the synthesis of 1-sulfonyl 1,4-diazepan-5-ones. nih.gov This involves an initial Ugi reaction followed by an intramolecular Sₙ2 reaction, such as a Mitsunobu cyclization, to form the diazepane ring. nih.gov

| MCR Type | Starting Materials | Key Steps | Advantages |

| Ugi-4CR | Methyl anthranilate, Isocyanide, Boc-glycinal, Carboxylic acid | Ugi reaction, Deprotection, Cyclization | Convergent, can be accelerated by microwaves |

| Ugi-MCR/Sₙ2 | Amine, Aldehyde, Isocyanide, Carboxylic acid with a leaving group | Ugi reaction, Intramolecular Sₙ2 cyclization | Two-step, high-yield synthesis of diazepanones |

Introduction and Manipulation of the Acetonitrile (B52724) Moiety

Once the 1,4-diazepane scaffold is constructed, the final step in the synthesis of 2-(1,4-diazepan-1-yl)acetonitrile is the introduction of the acetonitrile group.

The most direct method for introducing the acetonitrile group is through the N-alkylation of 1,4-diazepane with a reagent containing a cyano group, such as chloroacetonitrile (B46850) or bromoacetonitrile. This is a nucleophilic substitution reaction where the nitrogen atom of the diazepane attacks the electrophilic carbon of the haloacetonitrile. youtube.com

Alternatively, electrophilic cyanation of a secondary amine can be achieved. nih.gov For example, trimethylsilyl (B98337) cyanide (TMSCN) can be oxidized with bleach (NaClO) to generate an electrophilic cyanating agent in situ, which then reacts with the amine. nih.gov

Another approach involves the reductive amination of an amine with a nitrile under catalytic hydrogenation conditions. rsc.org Nitriles can serve as effective alkylating agents for the selective N-alkylation of amines. rsc.org For instance, an aliphatic primary amine can be converted to a tertiary amine through this method. rsc.org

| Cyanation Method | Reagents | Key Features |

| Nucleophilic Substitution | 1,4-Diazepane, Haloacetonitrile | Direct introduction of the acetonitrile group |

| Electrophilic Cyanation | Secondary Amine, TMSCN, NaClO | In situ generation of the cyanating agent |

| Reductive Amination | Amine, Nitrile | Catalytic hydrogenation, selective N-alkylation |

α-C(sp3)H Functionalization of Alkyl Nitriles

The direct functionalization of α-C(sp³)–H bonds in alkyl nitriles represents a highly atom-economical approach for creating carbon-carbon or carbon-heteroatom bonds. acs.orgacs.org This strategy circumvents the need for pre-functionalized starting materials, such as α-haloacetonitriles, which are traditionally used for the N-alkylation of amines like 1,4-diazepane. The α-C(sp³)–H bond adjacent to a nitrile group is notable for its weak acidity and a slightly lower bond dissociation energy compared to other inert C(sp³)–H bonds, making it a target for selective chemical transformation. acs.org

Recent progress has focused on radical-initiated processes where an α-cyano sp³-hybridized carbon-centered radical is generated and then participates in oxidative coupling reactions. acs.orgacs.org While direct application to 1,4-diazepane is not widely documented, metal-free methods have been developed for the functionalization of alkyl nitriles with terminal vinylarenes to produce γ-ketonitrile derivatives, demonstrating the viability of this pathway. nih.gov The general approach involves activating the alkyl nitrile C-H bond and coupling it with a suitable nucleophile, such as a secondary amine. For a compound like this compound, this would theoretically involve the coupling of acetonitrile with 1,4-diazepane via the activation of acetonitrile's C-H bond. This remains a developing area of interest for synthesizing α-amino nitriles. acs.orgmdpi.com

Advanced Synthetic Techniques and Catalysis

Modern organic synthesis increasingly relies on advanced catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. These techniques are central to the practical synthesis of specialized molecules like this compound and its analogs.

Transition-Metal Catalyzed Transformations

Transition-metal catalysis offers powerful and versatile methods for synthesizing α-amino nitriles. These reactions often proceed via the oxidative cyanation of tertiary amines, where a C-H bond alpha to the nitrogen atom is converted to a C-CN bond. mdpi.comorganic-chemistry.org A variety of transition metals, including iron, copper, rhodium, and ruthenium, have been shown to catalyze this type of transformation. mdpi.com

For instance, ruthenium(III) chloride (RuCl₃) has been employed as an effective catalyst for the oxidative cyanation of tertiary amines using sodium cyanide under an atmosphere of molecular oxygen, representing a clean and environmentally favorable process. organic-chemistry.org Another prominent strategy involves the dual use of nickel and photoredox catalysis to directly couple α-amino C-H bonds with aryl halides, generating valuable benzylic amine structures. rsc.org While this specific method produces an arylated product rather than a nitrile, it highlights the power of dual catalytic systems in activating C-H bonds adjacent to nitrogen.

Palladium-catalyzed reactions are also pivotal, particularly in the synthesis of related diazepine (B8756704) scaffolds like 1,4-benzodiazepines through processes such as intramolecular N-arylation. benthamdirect.com These catalytic systems demonstrate broad applicability for constructing the core heterocyclic structures to which a cyanomethyl group could be appended.

Table 1: Examples of Transition-Metal Catalyzed α-Amino Nitrile Synthesis

| Catalyst System | Amine Substrate Type | Cyanide Source | Key Features | Reference |

|---|---|---|---|---|

| RuCl₃ / O₂ | Tertiary Amines | NaCN | Environmentally benign, good to excellent yields. | organic-chemistry.org |

| Iron Sulfate / TBHP | Secondary Phenylamines | TMSCN | Utilizes an inexpensive iron catalyst. | researchgate.net |

| Palladium Lewis Acid | Aldehydes + Amines | TMSCN | One-pot, three-component Strecker reaction at room temp. | organic-chemistry.org |

| Iridium Complex | Secondary Amides | TMSCN | In situ imine formation followed by Strecker reaction. | organic-chemistry.org |

| Nickel / Photocatalyst | N-Aryl Amines | - (Aryl Halide) | C-H arylation, not cyanation, but relevant C-H activation. | rsc.org |

Enzymatic Synthesis and Asymmetric Approaches

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric synthetic methods, including those applicable to α-amino nitriles and their derivatives. nih.gov Enzymatic catalysis offers a highly selective and environmentally friendly route to chiral compounds. researchgate.net A novel chemoenzymatic method has been developed for the asymmetric synthesis of α-amino acids from aldehydes and potassium cyanide, combining a Strecker synthesis and a nitrilase reaction in the same vessel. researchgate.net Furthermore, D-amino acid oxidase from porcine kidney has been used for the oxidative cyanation of primary amines to produce primary α-aminonitriles, which are key intermediates for unnatural α-amino acids. researchgate.net

Beyond enzymes, small molecule organocatalysts are instrumental in asymmetric synthesis. For example, a quinine-derived urea (B33335) catalyst has been used in a one-pot enantioselective route to tetrahydro-1,4-benzodiazepin-2-ones, which are structurally analogous to the diazepine core of the target compound. chemistryviews.org Similarly, scalable asymmetric Strecker syntheses have been achieved using simple chiral amido-thiourea catalysts, which are robust enough to be compatible with aqueous cyanide salts, enhancing their practicality for large-scale production of non-proteinogenic amino acids. nih.gov These approaches, which generate chirality through the hydrocyanation step, are highly relevant for producing enantiomerically enriched versions of this compound or its analogs. nih.govrsc.org

Photoredox Catalysis in Related Systems

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling novel reactivity under mild conditions. columbia.edunih.gov This approach has been successfully applied to the synthesis of α-amino nitriles through the oxidative cyanation of amines. researchgate.netrsc.org The general mechanism involves a photosensitizer, often a ruthenium or iridium complex, which, upon light absorption, initiates a single-electron transfer (SET) process. rsc.orgacs.org This generates an α-amino radical from a tertiary amine substrate, which is then trapped by a cyanide source to form the α-aminonitrile product. researchgate.net

Recent research has demonstrated efficient protocols using various photocatalysts. Ruthenium(II) polypyridyl complexes have been used for the one-pot synthesis of α-amino nitriles from secondary amines. researchgate.netrsc.org In a different approach, inexpensive, commercially available zinc phthalocyanine (B1677752) (ZnPc) has been employed as a near-infrared photosensitizer, showcasing the potential for using lower-energy light sources. researchgate.net A photocatalytic Strecker-type reaction has also been established, using photoredox catalysis to generate N-H imines from stable oxime ethers, which are then cyanated to afford primary α-aminonitriles. acs.orgnih.gov This strategy expands the scope of accessible starting materials and operates under gentle, redox-neutral conditions. acs.orgnih.gov

Table 2: Selected Photoredox-Catalyzed Syntheses of α-Amino Nitriles

| Photocatalyst | Substrate | Cyanide Source | Light Source | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| [Ru(bpy)₂(N^N)]Cl₂ | N-benzyl-N-methylaniline | TMSCN | Blue LEDs | Acetonitrile | 98% | rsc.org |

| Eosin Y | N,N-dimethylaniline | TMSCN | 23 W CFL | Acetonitrile | 92% | acs.org |

| ZnPc (0.5 mol%) | N-phenyltetrahydroisoquinoline | TMSCN | 750 nm LED | Acetonitrile | 97% | researchgate.net |

Reaction Optimization and Process Chemistry Considerations

Optimizing reaction conditions is critical for transitioning a synthetic route from laboratory-scale discovery to large-scale industrial production. This involves a careful selection of parameters to maximize yield, minimize byproducts, ensure safety, and reduce costs.

Solvent Selection and Reaction Media Effects

The choice of solvent is a crucial parameter in reaction optimization, as it can profoundly influence reaction rates, yields, and even the regioselectivity of a transformation. In the context of synthesizing this compound and its analogs, the solvent must effectively dissolve reagents, including the polar amine and the cyanide source, while being compatible with the chosen catalyst and reaction conditions.

For N-alkylation reactions on heterocyclic scaffolds, which are analogous to the formation of the title compound from 1,4-diazepane and a cyanomethylating agent, solvent choice can dictate the position of alkylation. Studies on the N-alkylation of the indazole scaffold, for example, have shown that solvents like DMF, acetonitrile (MeCN), and DMSO can significantly alter the ratio of N-1 to N-2 alkylated products. beilstein-journals.org In some cases, non-polar solvents like toluene (B28343) or ethereal solvents like THF and 1,4-dioxane (B91453) may fail to yield any product at all. beilstein-journals.org

In the realm of modern synthesis, there is a strong push towards greener reaction media. Water has been successfully used as a solvent for the Strecker reaction, a classic method for α-aminonitrile synthesis, using an indium catalyst. nih.gov This approach benefits from the operational simplicity and environmental advantages of using water. Similarly, biphasic conditions using toluene and water have been employed in catalytic asymmetric Strecker syntheses to improve practicality and safety, particularly when using cyanide salts. nih.gov In photoredox catalysis, the solvent can sometimes play a more active role; for instance, methanol (B129727) used during chromatographic purification has been observed to trap reactive iminium ion intermediates, highlighting the need for careful solvent selection throughout the entire process, including workup and purification. acs.org

Table 3: Effect of Solvent on Regioselectivity of N-Alkylation of 5-Nitroindazole (Analogous System)

| Base | Solvent | N-1:N-2 Ratio | Reference |

|---|---|---|---|

| K₂CO₃ | DMF | 1.9 : 1 | beilstein-journals.org |

| Cs₂CO₃ | DMF | 1.9 : 1 | beilstein-journals.org |

| K₂CO₃ | Acetonitrile | 1.9 : 1 | beilstein-journals.org |

| Cs₂CO₃ | Acetonitrile | 1.9 : 1 | beilstein-journals.org |

| K₂CO₃ | DMSO | 1.6 : 1 | beilstein-journals.org |

| K₂CO₃ | THF | No Reaction | beilstein-journals.org |

Stoichiometric and Temperature Control for Yield Enhancement

The synthesis of this compound can be conceptually approached through the N-alkylation of 1,4-diazepane with an appropriate acetonitrile synthon, such as chloroacetonitrile. In such a reaction, the precise control of stoichiometry is paramount to achieving a high yield of the desired monosubstituted product and minimizing the formation of the disubstituted by-product.

In related syntheses of 1,5-dialkylated-7-chloro-1,5-benzodiazepine-2,4-diones, the alkylation is carried out using a phase transfer catalyst in the presence of a base like potassium carbonate. researchgate.net The reaction involves the use of various alkylating agents, and the conditions are optimized to drive the reaction towards the desired product. researchgate.net For the synthesis of this compound, a similar approach would likely be effective. The molar ratio of 1,4-diazepane to the alkylating agent (chloroacetonitrile) would need to be carefully adjusted. An excess of the diazepine could favor monosubstitution, while an excess of the alkylating agent would likely lead to a higher proportion of the undesired dialkylated product.

Temperature is another critical factor that significantly influences the reaction rate and selectivity. For instance, in the synthesis of diazepam, a well-known benzodiazepine (B76468), the cyclization step is often performed at elevated temperatures to ensure the reaction proceeds to completion. google.com Conversely, some reactions are conducted at lower temperatures to control exothermicity and prevent the formation of degradation products. In the continuous flow synthesis of diazepam, for example, the initial N-acylation step is cooled to 0°C, while the subsequent cyclization is heated to 60°C, demonstrating the importance of precise temperature control at different stages of a synthesis. frontiersin.org A study on the synthesis of diazepam also highlights that the reaction of 2-(2-azido-N-methylacetamido)-5-chlorobenzophenone with hydrazine (B178648) hydrate (B1144303) is conducted at 40°C, with cooling necessary to manage the exothermic reaction. google.com

For the preparation of this compound, it is anticipated that the reaction temperature would need to be optimized to find a balance between a reasonable reaction rate and the minimization of side reactions. This optimization is often empirical, involving screening a range of temperatures to determine the optimal conditions for yield and purity.

Table 1: Key Parameters in the Synthesis of Diazepine Analogs

| Parameter | Influence on Synthesis | Example from Literature | Citation |

|---|---|---|---|

| Stoichiometry | Controls the degree of substitution (mono- vs. di-alkylation). | Alkylation of 7-chloro-1,5-benzodiazepine-2,4-dione, where the ratio of reactants determines the formation of 1,5-dialkyl compounds. | researchgate.net |

| Temperature | Affects reaction rate and selectivity; can control exothermicity. | Two-step diazepam synthesis with the first stage at 0°C and the second at 60°C. | frontiersin.org |

| Base | Facilitates the deprotonation of the amine for nucleophilic attack. | Use of potassium carbonate in the alkylation of benzodiazepine-2,4-diones. | researchgate.net |

| Solvent | Influences solubility of reactants and can affect reaction pathways. | Toluene and methanol used in the synthesis of diazepam. | frontiersin.org |

Chromatographic Purification and Resolution Techniques

Following the synthesis of this compound and its analogs, the crude product mixture typically contains unreacted starting materials, by-products, and the desired compound. Therefore, a robust purification strategy is essential to isolate the target molecule with high purity. Chromatographic techniques are the most common and effective methods for this purpose.

Column chromatography is a fundamental purification technique used in organic synthesis. In the context of diazepine derivatives, silica gel is often used as the stationary phase, with a suitable solvent system (mobile phase) chosen to effectively separate the components of the mixture based on their polarity. For example, the purification of 1,4-thienodiazepine-2,5-diones is achieved by flash chromatography. frontiersin.org

High-Performance Liquid Chromatography (HPLC) is another powerful technique that offers higher resolution and is often used for both analytical and preparative-scale purifications. In the development of a liquid-phase combinatorial synthesis of 1,4-benzodiazepine-2,5-diones, both Thin-Layer Chromatography (TLC) and HPLC were utilized to monitor reaction progress and purify the products. nih.gov For complex mixtures or for the isolation of enantiomers, more advanced techniques such as chiral HPLC may be employed.

The choice of the chromatographic method and the specific conditions (e.g., stationary phase, mobile phase composition, flow rate) depends on the physicochemical properties of the compound to be purified. For a compound like this compound, which contains basic nitrogen atoms, a stationary phase that is stable under neutral or slightly basic conditions might be preferred to avoid interactions that could lead to poor peak shape or decomposition.

In some instances, a multi-step purification process may be necessary. This could involve an initial purification by column chromatography to remove the bulk of the impurities, followed by a final polishing step using preparative HPLC to achieve the desired level of purity. The purity of the final compound is typically assessed using analytical techniques such as HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Reactivity and Derivatization of 2 1,4 Diazepan 1 Yl Acetonitrile

Transformations at the Nitrile Functional Group

The carbon-nitrogen triple bond of the nitrile group in 2-(1,4-diazepan-1-yl)acetonitrile is a key site for chemical modification, allowing for hydrolysis, reduction, and radical-based reactions.

Hydrolytic Pathways

The hydrolysis of nitriles, such as the one present in this compound, is a well-established method for the synthesis of carboxylic acids. This transformation can be achieved under either acidic or basic conditions, typically requiring elevated temperatures to proceed. weebly.comlibretexts.org The reaction proceeds through an amide intermediate, which can sometimes be isolated under milder basic conditions. organicchemistrytutor.com

Under acidic conditions, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the nitrile carbon, facilitating the attack by water. chemistrysteps.com A series of proton transfers leads to the formation of an amide intermediate. This amide is then further hydrolyzed under the acidic conditions to yield the corresponding carboxylic acid, 2-(1,4-diazepan-1-yl)acetic acid, and an ammonium (B1175870) ion. libretexts.orgchemistrysteps.com

In a basic medium, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. weebly.com Subsequent protonation by water forms an intermediate that tautomerizes to the amide. weebly.com Vigorous basic conditions will then hydrolyze the amide to a carboxylate salt. organicchemistrytutor.com To obtain the final carboxylic acid, 2-(1,4-diazepan-1-yl)acetic acid, a final acidification step is necessary to protonate the carboxylate. libretexts.org

Table 1: Hydrolysis of this compound

| Reaction Condition | Intermediate Product | Final Product |

| Acid-catalyzed hydrolysis (e.g., dilute HCl, heat) | 2-(1,4-Diazepan-1-yl)acetamide | 2-(1,4-Diazepan-1-yl)acetic acid |

| Base-catalyzed hydrolysis (e.g., NaOH solution, heat) | 2-(1,4-Diazepan-1-yl)acetamide | Sodium 2-(1,4-diazepan-1-yl)acetate |

Reduction Reactions

The nitrile group of this compound can be reduced to form either a primary amine or an aldehyde, depending on the reducing agent employed.

A strong reducing agent like lithium aluminum hydride (LiAlH₄) will completely reduce the nitrile to a primary amine. chemistrysteps.com The reaction involves the addition of two hydride equivalents to the carbon-nitrogen triple bond, followed by an aqueous workup to yield 2-(1,4-diazepan-1-yl)ethanamine. chemistrysteps.com

In contrast, the use of a bulkier and less reactive reducing agent such as diisobutylaluminum hydride (DIBAL-H) allows for the partial reduction of the nitrile to an aldehyde. chemistrysteps.commasterorganicchemistry.com This reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction. chemistrysteps.com DIBAL-H adds one equivalent of hydride to the nitrile, forming an imine intermediate which is coordinated to the aluminum. Subsequent hydrolysis of this intermediate furnishes the corresponding aldehyde, 2-(1,4-diazepan-1-yl)acetaldehyde. chemistrysteps.commasterorganicchemistry.com

Table 2: Reduction of the Nitrile Group of this compound

| Reagent | Product | Functional Group Transformation |

| Lithium Aluminum Hydride (LiAlH₄) | 2-(1,4-Diazepan-1-yl)ethanamine | Nitrile to Primary Amine |

| Diisobutylaluminum Hydride (DIBAL-H) | 2-(1,4-Diazepan-1-yl)acetaldehyde | Nitrile to Aldehyde |

Cyanomethyl Radical Generation and Reactions

The cyanomethyl group of this compound can, in principle, serve as a source for the cyanomethyl radical (•CH₂CN). The generation of this radical from acetonitrile (B52724) is a known process, often initiated by a radical initiator at elevated temperatures. For example, tert-butyl peroxybenzoate (TBPB) can decompose to form radicals that abstract a hydrogen atom from acetonitrile to generate the cyanomethyl radical. This radical can then participate in various addition reactions, such as addition to alkenes and alkynes.

Reactions Involving the 1,4-Diazepane Ring Nitrogen Atoms

The two secondary amine nitrogens within the 1,4-diazepane ring of this compound are nucleophilic and can readily participate in alkylation, acylation, and amide bond formation reactions. The presence of two nitrogen atoms allows for mono- or di-substitution, depending on the reaction conditions and stoichiometry of the reagents.

Alkylation and Acylation Reactions

The nitrogen atoms of the 1,4-diazepane ring can be alkylated using alkyl halides or other alkylating agents. nih.govgoogle.com These reactions typically proceed via nucleophilic substitution. Depending on the desired product, one or both nitrogen atoms can be functionalized. For instance, reaction with an alkyl halide can lead to the formation of mono- or di-alkylated products.

Acylation of the diazepane nitrogens is also a common transformation, often achieved using acyl chlorides or anhydrides. nih.govcaltech.edu This reaction introduces an acyl group onto one or both of the nitrogen atoms, forming amide functionalities within the ring structure. The choice of reaction conditions, such as the presence of a base to neutralize the generated acid, is crucial for the success of these reactions.

Table 3: Representative Alkylation and Acylation Reactions of the 1,4-Diazepane Ring

| Reaction Type | Reagent Example | Potential Product(s) |

| Alkylation | Methyl Iodide | 2-(4-Methyl-1,4-diazepan-1-yl)acetonitrile and 2-(1,4-Dimethyl-1,4-diazepan-1-ium-1-yl)acetonitrile |

| Acylation | Acetyl Chloride | 2-(4-Acetyl-1,4-diazepan-1-yl)acetonitrile and 2-(1,4-Diacetyl-1,4-diazepan-1-yl)acetonitrile |

Amide Bond Formation

The secondary amine functionalities of the 1,4-diazepane ring can be used to form amide bonds through reactions with carboxylic acids. This transformation typically requires the use of a coupling reagent to activate the carboxylic acid. luxembourg-bio.comrsc.org A wide variety of coupling reagents are available, such as carbodiimides (e.g., dicyclohexylcarbodiimide, DCC) and phosphonium (B103445) or uronium salts (e.g., HATU). luxembourg-bio.com These reagents convert the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by the amine nitrogen of the diazepane ring. This method allows for the synthesis of a broad range of amide derivatives of this compound.

Nucleophilic Substitution on Ring Substituents

The 1,4-diazepane ring can be functionalized with various substituents that are themselves susceptible to nucleophilic attack, providing a powerful method for diversification. This approach allows for the introduction of new functional groups and the construction of more complex molecular architectures.

A notable example involves the derivatization of fused 1,4-benzodiazepine (B1214927) systems. In one synthetic protocol, a 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] nih.govbeilstein-journals.orgdiazepin-10(2H)-one system, which contains a strained four-membered azetidine (B1206935) ring fused to the diazepine (B8756704) core, is first activated via N-methylation with methyl triflate. nih.govnih.gov This activation forms a reactive azetidinium ring. The strain in this quaternary ammonium salt facilitates a subsequent ring-opening reaction upon treatment with various nucleophiles. nih.govnih.gov This process effectively transfers a functionalized ethyl group onto the diazepine nitrogen, demonstrating a nucleophilic substitution on a complex ring substituent. nih.gov The reaction proceeds smoothly with nucleophiles such as sodium azide (B81097) (NaN₃), potassium cyanide (KCN), and sodium thiophenoxide (PhSNa), affording a range of diverse 1,4-benzodiazepine derivatives in moderate to excellent yields. nih.govnih.gov

The table below summarizes the ring-opening reaction of an activated trifluoromethanesulfonyl salt intermediate with different nucleophiles. nih.gov

| Entry | Nucleophile | Solvent | Time (h) | Yield (%) | Reference |

| 1 | NaN₃ | DMF | 6 | 91 | nih.gov |

| 2 | KCN | DMF | 24 | 78 | nih.gov |

| 3 | PhSNa | DMF | 12 | 85 | nih.gov |

Reaction conditions: Substrate (1.0 equiv), nucleophile (2.0 equiv), solvent (5.0 mL) at room temperature.

Another example of this reactivity is seen in the treatment of substituted 8-amino-10-methyl chromeno[3,4-b]thieno[2,3-e] nih.govbeilstein-journals.orgdiazepin-6(12H)-one hydrochlorides with cyclic secondary amines like N-methylpiperazine or N-phenylpiperazine. nih.gov In a refluxing toluene (B28343) solution with potassium carbonate, the amino group at the 8-position is substituted by the incoming secondary amine, demonstrating a direct nucleophilic substitution on a ring-appended functional group. nih.gov

Cyclization and Coupling Reactions of Derivatives

Derivatives of this compound are excellent precursors for constructing novel polycyclic systems through various cyclization and coupling reactions. These methods leverage the inherent reactivity of the diazepine nitrogens and appended functional groups to forge new carbon-carbon and carbon-heteroatom bonds.

Intramolecular Cyclizations

Intramolecular cyclization reactions are a cornerstone for building fused heterocyclic systems from appropriately functionalized diazepine derivatives. These reactions involve the formation of a new ring from a single substrate, often triggered by a catalyst or specific reaction conditions.

A clear illustration of this is the synthesis of dipyrrolo-diazepine derivatives. nih.gov The synthetic route begins with the propargylation of a meso-substituted dipyrromethane using propargyl bromide, which attaches an alkyne-containing substituent to a pyrrole (B145914) nitrogen. nih.gov Subsequent treatment with sodium hydride (NaH) in dimethylformamide (DMF) induces an intramolecular heterocyclization between the alkyne functionality and the second pyrrole nitrogen atom, yielding the desired dipyrrolo-diazepine structure in good yields (61-87%). nih.gov

Furthermore, intramolecular cross-coupling reactions are employed to create the diazepine ring itself, which can then be further modified. For instance, a facile synthesis of functionalized 1,4-benzodiazepine derivatives was developed using a copper-catalyzed intramolecular C–N cross-coupling reaction. nih.govnih.gov This reaction proceeds under mild conditions, starting from 1-(2-bromobenzyl)azetidine-2-carboxamides to furnish novel azetidine-fused 1,4-diazepine derivatives. nih.govnih.gov

Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are indispensable tools in modern organic synthesis for forming C-C bonds and have been applied to the synthesis of complex diazepine structures. researchgate.netacs.org These reactions typically involve the coupling of an organohalide with an alkene (Heck) or an organoboron compound (Suzuki). researchgate.netresearchgate.net

A significant application of this methodology is the synthesis of saturated 1,4-benzodiazepines via a palladium-catalyzed carboamination reaction. nih.govnih.gov In this process, N-allyl-2-aminobenzylamine derivatives are coupled with a variety of aryl bromides. The reaction forges a new C-C and C-N bond in a single step to construct the benzodiazepine (B76468) ring. nih.gov The use of specific phosphine (B1218219) ligands, such as P(4-F-C₆H₄)₃, is crucial for achieving good yields, particularly in the synthesis of related 1,4-benzodiazepin-5-ones. Substrates bearing allylic methyl groups react with high diastereoselectivity, yielding cis-2,3-disubstituted products. nih.govnih.gov

The table below showcases the scope of this palladium-catalyzed coupling with various aryl bromides to form 1,4-benzodiazepin-5-ones. nih.gov

| Amide Substrate | Aryl Bromide (ArBr) | Yield (%) | Reference |

| N-allyl | 4-bromobiphenyl | 70 | nih.gov |

| N-allyl | 4-bromo-N,N-dimethylaniline | 75 | nih.gov |

| N-allyl | 4-bromobenzonitrile | 62 | nih.gov |

| N-allyl | 2-bromonaphthalene | 74 | nih.gov |

Conditions: 1 mol % Pd₂(dba)₃, 4 mol % P(4-F-C₆H₄)₃, 2.0 equiv NaOᵗBu, xylenes, 135 °C.

Three-Component Carboetherification Reactions

While specific examples of three-component carboetherification on the this compound scaffold are not widely documented, closely related multi-component reactions highlight the potential for such advanced transformations. Three-component reactions are highly efficient, combining three or more starting materials in a single operation to rapidly build molecular complexity.

A relevant and powerful related transformation is the visible-light-mediated palladium-catalyzed three-component carboamination. This reaction couples 1,3-dienes or allenes with diazo esters and amines to produce unsaturated amino acid derivatives. beilstein-journals.org This methodology showcases the simultaneous formation of C-C and C-N bonds. beilstein-journals.org The mechanism involves the generation of a hybrid alkylpalladium radical from the diazo compound, which then adds to the unsaturated system. A subsequent allylpalladium radical-polar crossover and allylic substitution with an amine, such as a 1,4-diazepane derivative, completes the sequence. beilstein-journals.org This approach is noted for its mild reaction conditions and high tolerance for various functional groups, making it a powerful tool for creating diverse and complex molecules. beilstein-journals.org

Other multi-component strategies have been used to directly synthesize the diazepine core. For example, libraries of 1,4-diazepin-5-ones have been produced through a three-component strategy that maximizes diversity in a single synthetic step. nih.gov

Academic Research Applications and Chemical Utility of 2 1,4 Diazepan 1 Yl Acetonitrile

Role as a Synthetic Intermediate and Building Block

The utility of 2-(1,4-Diazepan-1-YL)acetonitrile as a synthetic precursor is rooted in the distinct chemical properties of its two main components: the 1,4-diazepane heterocycle and the cyanomethyl group.

The 1,4-diazepane ring is recognized in medicinal chemistry as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets. jocpr.com This makes derivatives of 1,4-diazepane highly sought after in drug discovery for developing agents with a wide range of biological activities, including potential anticonvulsant, analgesic, and sedative properties. nih.gov The compound this compound serves as an excellent starting material for accessing these complex derivatives. The secondary amine within the diazepane ring can be functionalized, while the acetonitrile (B52724) group provides a reactive handle for chain extension or conversion into other functional groups.

Research has demonstrated the synthesis of various complex molecules built upon the 1,4-diazepane core, illustrating the potential pathways for which this compound could be a key intermediate. For instance, N-substituted diazepane derivatives have been synthesized and evaluated for various therapeutic applications, such as potent inotropic agents and factor Xa inhibitors. nih.govnih.gov

Table 1: Examples of Complex Molecules Derived from 1,4-Diazepane Scaffolds

| Derivative Class | Example Compound | Investigated Application |

|---|---|---|

| Quinoline Acetamides | 2-(4-(4-methylbenzyl)- jocpr.comwikipedia.org-diazepan-1-yl)-N-(4,5-dihydro-1-methyl- jocpr.comwikipedia.orgbenthamscience.comtriazolo[4,3-a]quinolin-7-yl)acetamide | Positive inotropic agent nih.gov |

| Factor Xa Inhibitors | Novel 1,4-diazepane derivatives | Antithrombotic agent nih.gov |

The acetonitrile portion of the molecule is a versatile functional group in organic synthesis. Acetonitrile is a common two-carbon building block used to construct a variety of useful chemical structures. researchgate.net The methyl protons adjacent to the cyano group are weakly acidic (pKa ≈ 31.3 in DMSO), allowing for deprotonation to form a stabilized carbanion. mdpi.com This nucleophilic cyanomethyl anion can then participate in a range of carbon-carbon bond-forming reactions.

As a reagent, this compound can undergo transformations typical for alkyl nitriles. These include alkylations, aldol-type condensations, and Michael additions. Furthermore, the nitrile group itself can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into other heterocyclic systems such as tetrazoles, which are valuable pharmacophores in drug design. acs.orgnih.gov The activation of the α-C(sp³)-H bond of acetonitrile is a key strategy for these transformations, enabling its use in radical cyclization and hydrocyanoalkylation reactions. researchgate.net

Table 2: Potential Organic Transformations of the Acetonitrile Moiety

| Reaction Type | Reagents/Conditions | Resulting Functional Group |

|---|---|---|

| Alkylation | Base (e.g., LDA), Alkyl Halide | Substituted Acetonitrile |

| Hydrolysis | Acid or Base, Heat | Carboxylic Acid |

| Reduction | Reducing Agent (e.g., LiAlH4) | Primary Amine |

Application as a Structural Scaffold in Chemical Library Design

A scaffold is a core molecular structure upon which a series of substituents are systematically varied to create a library of related compounds. This compound is well-suited for this role due to the conformational properties of the diazepane ring and the synthetic versatility of the nitrile.

The 1,4-diazepine ring system is a cornerstone in the synthesis of benzodiazepines, a class of drugs with significant therapeutic applications. nih.gov The development of efficient synthetic protocols for preparing 1,4-diazepane derivatives is a continuous endeavor in organic chemistry. nih.gov The 1,4-diazepane scaffold offers a semi-rigid, three-dimensional structure with multiple points for substitution, which is a desirable feature for creating diverse chemical libraries for high-throughput screening. nih.gov

By using this compound as the core scaffold, chemists can generate libraries of novel compounds. The secondary amine in the ring can be acylated, alkylated, or used in reductive amination, while the nitrile group can be transformed as described previously. This allows for the rapid generation of diverse molecules based on a common privileged framework, accelerating the discovery of new bioactive compounds. nih.gov

The two nitrogen atoms within the 1,4-diazepane ring are capable of acting as a bidentate ligand, chelating to a single metal center. The geometry of the seven-membered ring allows it to adopt various conformations, which can influence the coordination geometry and stability of the resulting metal complex. The nitrile group can also potentially coordinate to a metal ion, either through the nitrogen lone pair or the pi-system of the triple bond, potentially allowing the entire molecule to act as a multidentate ligand.

While specific studies on the coordination chemistry of this compound are not prominent, the use of diazepine (B8756704) derivatives in coordination chemistry is established. acs.org These ligands can be used to synthesize novel metal-organic frameworks (MOFs), catalysts for organic transformations, or model complexes for studying biological systems.

Development of Chemical Biology Tools

Chemical biology employs small molecules as tools to study and manipulate biological systems. researchgate.net These tools can include inhibitors, probes, and imaging agents that help to elucidate biological pathways and identify therapeutic targets. nih.gov

Given that the 1,4-diazepane scaffold is a privileged structure found in many bioactive compounds, this compound represents a valuable starting point for the synthesis of chemical biology tools. By attaching reporter groups such as fluorophores or biotin (B1667282) to the diazepane scaffold, researchers can create probes for use in cellular imaging or affinity purification experiments.

Furthermore, the nitrile group itself is found in over 50 FDA-approved drugs and is considered an important functional group for bioactivity. nih.gov Derivatives of this compound could be developed into selective inhibitors for enzymes or modulators for receptors. The compound can serve as a fragment for fragment-based drug discovery or as a building block for more complex technologies like PROteolysis TArgeting Chimeras (PROTACs), which induce the degradation of specific target proteins. nih.gov

Linker Components in Bifunctional Chemical Conjugates (e.g., PROTAC development)

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins from cells. broadpharm.com They function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein. nih.gov A PROTAC molecule is composed of three parts: a ligand for the POI (the "warhead"), a ligand for the E3 ligase, and a chemical linker that connects them. nih.gov

The diazepine scaffold offers several advantages for linker design:

Structural Rigidity and Conformational Control: The seven-membered ring of diazepane can adopt various conformations, yet it is more constrained than a simple alkyl chain. This semi-rigid nature can help to correctly orient the warhead and E3 ligase ligand, which is crucial for forming a productive ternary complex. nih.gov

Introduction of Exit Vectors: The nitrogen atoms on the diazepane ring provide clear and chemically accessible points for modification. One nitrogen can be attached to the warhead and the other to the E3 ligase ligand, or one nitrogen can be part of the linker chain itself, as in this compound. The remaining secondary amine on the diazepane ring offers an additional point for attachment or further functionalization.

Physicochemical Properties: As a nitrogen-containing heterocycle, the diazepane moiety can improve the solubility and other drug-like properties of the PROTAC. acs.org

The this compound fragment could be incorporated into a linker, where the primary amine of the diazepane is connected to one part of the PROTAC and the acetonitrile group is either retained as a functional group or chemically modified to connect to the other part.

Table 1: Key Components of PROTAC Technology

| Component | Function | Example | Citation |

| Warhead | Binds to the target Protein of Interest (POI). | JQ1 (for BET bromodomains) | nih.gov |

| Linker | Connects the warhead and E3 ligase ligand; influences ternary complex formation and physicochemical properties. | PEG-based or alkyl chains | nih.govmedchemexpress.com |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., Cereblon, VHL). | Thalidomide, Pomalidomide | nih.govresearchgate.net |

Probes for Mechanistic Investigations in Chemical Systems

Chemical probes are small molecules used to study and manipulate biological systems or chemical reactions. nih.govchemicalprobes.org They can be used to validate drug targets, elucidate biological pathways, or investigate reaction mechanisms. While this compound has not been specifically documented as a chemical probe, its structure possesses features that could be exploited for such purposes.

Nitrogen-containing heterocycles are ubiquitous in the design of chemical probes, often serving as scaffolds for fluorescent dyes or as binding motifs for specific targets. clockss.orgnih.gov For this compound to function as a probe, it would likely be modified to include a reporter group (like a fluorophore) or a reactive group for covalent labeling.

Potential applications could include:

Fragment-Based Screening: The diazepane scaffold could be used in fragment-based drug discovery to identify binding interactions with a protein target.

Mechanistic Studies: The nitrile group (-C≡N) has a distinct infrared spectroscopic signal and can participate in specific hydrogen bonding or metal coordination. This could be used to probe the environment of a binding site or a catalytic center.

Analog Development: The compound could serve as a core structure for the synthesis of a library of analogs to probe structure-activity relationships. For example, the free secondary amine on the diazepane ring could be functionalized with a variety of substituents to explore how changes in structure affect binding or activity.

Contribution to Advanced Chemical Methodologies

Development of New Synthetic Pathways

The synthesis of N-substituted diazepanes is an active area of research in organic chemistry, driven by the importance of this scaffold in pharmaceuticals. jocpr.comnih.gov The most straightforward synthesis of this compound would involve the direct N-alkylation of 1,4-diazepane with a haloacetonitrile, such as 2-chloroacetonitrile or 2-bromoacetonitrile. This is a standard nucleophilic substitution reaction.

However, the field of heterocyclic chemistry is continually advancing, with new methods being developed to create complex molecules more efficiently. rsc.org Some advanced methodologies relevant to the synthesis of substituted diazepanes include:

Catalytic Approaches: Researchers have developed methods using heteropolyacids or metal nanocatalysts to synthesize diazepine and benzodiazepine (B76468) derivatives in high yields under mild conditions. nih.govacs.org These catalytic routes offer advantages in terms of efficiency and sustainability over classical methods. acs.org

Ring-Opening and Rearrangement Reactions: Innovative pathways, such as the ring-opening of fused azetidine-benzodiazepine systems, have been developed to produce highly functionalized 1,4-benzodiazepines. nih.gov In one such method, treatment of a tricyclic intermediate with potassium cyanide (KCN) introduces a cyanomethyl group onto the diazepine ring. nih.gov

Multi-component Reactions: These reactions allow for the construction of complex heterocyclic systems in a single step from three or more starting materials, enhancing synthetic efficiency.

Flow Chemistry: Synthesizing heterocyclic compounds using continuous flow reactors can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.

Table 2: Comparison of Synthetic Approaches for Diazepane Derivatives

| Synthetic Method | Description | Potential Advantage | Citation |

| Direct N-Alkylation | Reaction of 1,4-diazepane with a haloacetonitrile. | Straightforward, uses readily available starting materials. | General Knowledge |

| Heteropolyacid Catalysis | Condensation reactions catalyzed by Keggin-type heteropolyacids. | High yields, short reaction times, reusable catalyst. | nih.gov |

| Intramolecular Coupling/Ring Opening | Copper-catalyzed intramolecular C-N coupling followed by nucleophilic ring-opening of a fused azetidine (B1206935). | Access to diverse and complex functionalized derivatives. | nih.gov |

| N-Propargylamine Routes | Cyclization strategies starting from N-propargylamines. | High atom economy and shorter synthetic routes to the core structure. | rsc.org |

Role in Catalytic System Design

The 1,4-diazepane scaffold has the potential to be used as a ligand in the design of catalytic systems. The two nitrogen atoms can act as a bidentate "pincer" ligand, coordinating to a metal center to form a stable complex. capes.gov.br The conformational flexibility of the seven-membered ring would influence the geometry and, consequently, the reactivity of the resulting metal complex.

While specific catalytic applications of this compound are not reported, related diazepine structures have been explored in catalysis. nih.gov A metal complex featuring a this compound derivative as a ligand could potentially be used in various transformations, such as:

Asymmetric Catalysis: If a chiral version of the diazepane ligand is used, the resulting chiral metal complex could catalyze enantioselective reactions, which are of great importance in the synthesis of pharmaceuticals.

Cross-Coupling Reactions: Palladium, rhodium, or copper complexes are widely used to catalyze the formation of carbon-carbon and carbon-heteroatom bonds. A diazepane-based ligand could be used to tune the activity and selectivity of these catalysts.

Oxidation or Reduction Reactions: The electronic properties of the metal center can be modulated by the diazepane ligand to facilitate oxidation or reduction of a substrate.

The design of such a catalytic system would involve synthesizing a derivative of this compound where the second nitrogen atom is functionalized, or by using the two ring nitrogens to chelate a metal. The nitrile group could also play a role, either by coordinating to the metal or by being positioned to interact with a substrate in the catalytic pocket.

Q & A

Q. What synthetic routes are commonly employed to prepare 2-(1,4-diazepan-1-yl)acetonitrile?

The compound is typically synthesized via nucleophilic substitution reactions. For example, 1,4-diazepane reacts with haloacetonitrile derivatives (e.g., chloroacetonitrile) under basic conditions. A documented procedure involves substituting a bromobenzonitrile precursor with 1,4-diazepane in a polar solvent (e.g., acetonitrile or dichloromethane), followed by purification via normal-phase chromatography (10% methanol in DCM) to achieve moderate yields (~45%) . Optimization of reaction time, temperature, and stoichiometry is critical to suppress side reactions.

Q. How is the structural identity of this compound confirmed post-synthesis?

Characterization relies on spectroscopic techniques:

- ¹H NMR : Peaks corresponding to the diazepane ring (δ 2.5–3.5 ppm for methylene protons) and the acetonitrile moiety (singlet near δ 3.7 ppm).

- LC-MS : Molecular ion peaks ([M+H]⁺) validated against theoretical mass (e.g., m/z 418.1 observed vs. 418.2 calculated in related analogs) .

- IR Spectroscopy : Stretching vibrations for nitrile (C≡N) at ~2250 cm⁻¹.

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

Reverse-phase HPLC with UV or DAD detection is widely used. Mobile phases often combine acetonitrile with aqueous buffers (e.g., 0.1% trifluoroacetic acid). For example, a validated method for structurally similar diazepane derivatives employs a C18 column, acetonitrile:water (70:30 v/v), and UV detection at 255 nm . Method optimization via chemometric approaches (e.g., face-centered central composite design) can enhance resolution and sensitivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Key parameters include:

- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity of 1,4-diazepane .

- Catalysis : Phosphorous oxychloride (POCl₃) can activate nitrile intermediates in multi-step syntheses .

- Temperature Control : Heating at 65°C for 3 hours minimizes incomplete substitution while avoiding decomposition .

Statistical tools like Design of Experiments (DoE) systematically evaluate interactions between variables (e.g., solvent ratio, temperature) .

Q. What strategies address discrepancies in molecular docking predictions for diazepane derivatives?

Discrepancies often arise from ligand protonation states or protein flexibility. Best practices include:

- Ligand Preparation : Enumerate ionization states at physiological pH (e.g., using Schrödinger’s LigPrep) .

- Protein Flexibility : Incorporate side-chain adjustments via molecular dynamics simulations .

- Validation : Compare docking scores (e.g., GLIDE scores) with experimental binding affinities to calibrate computational models .

Q. How can impurity profiles of this compound be controlled during synthesis?

Common impurities include unreacted starting materials (e.g., haloacetonitrile) or ring-opened byproducts. Mitigation involves:

- Chromatographic Purity Checks : Use HPLC with orthogonal methods (e.g., gradient elution) to resolve impurities .

- Derivatization : Impurities like residual amines can be derivatized with DNPH (2,4-dinitrophenylhydrazine) for enhanced UV detection .

- Regulatory Alignment : Follow EP/ICH guidelines for impurity thresholds (e.g., ≤0.15% for unidentified impurities) .

Q. What challenges arise in scaling up the synthesis of this compound for preclinical studies?

Critical challenges include:

- Purification Scalability : Transition from column chromatography to recrystallization or distillation .

- Solvent Recovery : Acetonitrile’s high volatility necessitates closed-loop systems to minimize waste .

- Stability : Long-term storage at -20°C prevents nitrile hydrolysis, as demonstrated in analogs .

Methodological Resources

- Synthetic Protocols : Reference nucleophilic substitution mechanisms in diazepane systems .

- Analytical Workflows : Adapt EPA/ISO methods for carbonyl compound analysis to detect nitrile derivatives .

- Computational Tools : Use Schrödinger Suite for docking studies and Gaussian for DFT calculations on nitrile reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.